Welcome to the BenchChem Online Store!
molecular formula C18H18FN3O2 B8620082 2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine CAS No. 917759-00-3

2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine

Cat. No. B8620082
M. Wt: 327.4 g/mol
InChI Key: ZUYYDQZGAAMOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232278B2

Procedure details

was synthesized from 2-ethyl-6-(4-fluorophenyl)-4-hydroxyl pyrido[3,2-d]pyrimidine and 2-methoxyethanol in 46% yield, using the procedure described for the synthesis of 2-methyl-4-(2-methoxyethoxy)-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine. The mass spectrum was as follows: MS (m/z): 328 ([M+H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-methyl-4-(2-methoxyethoxy)-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([OH:20])[C:6]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].CC1N=[C:24]([O:39][CH2:40]COC)[C:25]2N=C(C3C=CC(F)=CC=3)C=CC=2N=1>COCCO>[CH2:1]([C:3]1[N:4]=[C:5]([O:20][CH2:25][CH2:24][O:39][CH3:40])[C:6]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Step Two
Name
2-methyl-4-(2-methoxyethoxy)-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)OCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)OCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.